molecular formula C7H5Cl2FO B1376285 (2,6-Dichloro-3-fluorophenyl)methanol CAS No. 1227611-90-6

(2,6-Dichloro-3-fluorophenyl)methanol

Cat. No.: B1376285
CAS No.: 1227611-90-6
M. Wt: 195.01 g/mol
InChI Key: XRJNYTQWCHPNAQ-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and one fluorine atom at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-fluorophenyl)methanol typically involves the reduction of (2,6-Dichloro-3-fluorophenyl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The choice of reducing agent and solvent, as well as reaction temperature and time, would be critical factors in the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (2,6-Dichloro-3-fluorophenyl)methanone.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: (2,6-Dichloro-3-fluorophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in studies to understand the effects of halogenated phenylmethanols on biological systems.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    (3-Fluorophenyl)methanol: Lacks the chlorine atoms, resulting in different chemical and biological properties.

    (2,6-Dichloro-4-fluorophenyl)methanol: The fluorine atom is at a different position, which can influence its reactivity and interactions.

Uniqueness

(2,6-Dichloro-3-fluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This arrangement can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(2,6-Dichloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H5Cl2FC_7H_5Cl_2F. As a derivative of phenylmethanol, it features two chlorine atoms at the 2 and 6 positions and one fluorine atom at the 3 position of the phenyl ring. This unique substitution pattern imparts distinct biological properties, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound can undergo various chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to form (2,6-Dichloro-3-fluorophenyl)methanone.
  • Substitution Reactions : The halogen atoms can participate in nucleophilic aromatic substitution reactions.

Major Products Formed

Reaction TypeProduct
Oxidation(2,6-Dichloro-3-fluorophenyl)methanone
SubstitutionVarious substituted derivatives depending on the nucleophile used

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has shown potential in modulating neurotransmitter systems and reducing oxidative stress, which is particularly relevant in neurodegenerative disease research.

Neuroprotective Effects

Research indicates that this compound may play a role in drug development for conditions like Alzheimer’s disease. It is believed to enhance cognitive function by influencing pathways associated with neuronal health and neurotransmitter balance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of halogenated phenylmethanols, including this compound. In vitro tests have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Synthesis and Evaluation

A notable study involved synthesizing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via kinetic enzymatic hydrolysis using lipases. The results indicated high enantioselectivity, suggesting that derivatives of this compound could be effective in developing chiral drugs with specific biological activities .

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceuticals targeting specific receptors or enzymes. Its halogen substitutions enhance binding affinity and specificity, making it a valuable scaffold for drug design.

Potential Drug Development

Research has highlighted its potential role in developing prodrugs for existing therapies, such as crizotinib. Modifications involving this compound have been explored to improve drug activation under hypoxic conditions, enhancing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

(2,6-dichloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNYTQWCHPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227611-90-6
Record name (2,6-dichloro-3-fluorophenyl)methanol
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Synthesis routes and methods

Procedure details

To a solution of 2,6-Dichloro-3-fluorobenzoic acid (125 g, 0.59 mol) in THF (200 mL) was added BH3.THF (592 mL, 592 mmol, 1M solution in THF) dropwise at room temperature. The reaction mixture was heated to reflux for 12 h. The borane was quenched with methanol (200 mL) and the resulting solution was concentrated to dryness. The residue was again co-evaporated with methanol to remove most of the trimethylborate. To the residue was added aq. sodium carbonate (50 g in 500 mL). The mixture was cooled and a white fine precipitate was filtered off to give the title compound. 1H NMR (CDCl3, 300 MHz): δ=2.10 (t, 1H, J=6.9 Hz), 4.96 (d, 2H, J=6.9 Hz), 7.09 (dd, 1H, J=8.1, 9.0 Hz), 7.29 (dd, 1H, J=4.8, 9.0 Hz).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
592 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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